molecular formula C11H8F3NO3 B1149225 4-Oxo-4-[3-(trifluoromethyl)anilino]but-2-enoic acid CAS No. 116401-44-6

4-Oxo-4-[3-(trifluoromethyl)anilino]but-2-enoic acid

Cat. No.: B1149225
CAS No.: 116401-44-6
M. Wt: 259.18
InChI Key:
Attention: For research use only. Not for human or veterinary use.
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Description

**4-Oxo-4-[3-(triflu

Scientific Research Applications

Synthesis and Derivative Applications

  • 4-Oxo-4-[3-(trifluoromethyl)anilino]but-2-enoic acid derivatives have been synthesized with properties that can be used for creating various active molecules. These derivatives have shown significant inhibitory activities against human carbonic anhydrase I and II isoenzymes, suggesting potential for physiological process applications (Oktay et al., 2016).

Complex Formation and Magnetic Properties

  • Complexes of this acid with various metal ions like Mn(II), Co(II), Ni(II), Cu(II), and others have been synthesized. These complexes exhibit paramagnetic properties with ferromagnetic interactions, indicating potential for use in magnetic and physico-chemical applications (Ferenc et al., 2015).

Synthetic Applications

  • This acid has been used in the synthesis of other compounds, such as 2-hydroxy-4-oxo-4-(2,3,5,6-tetrafluoro-4-methoxyphenyl)-but-2-enoic acid methyl ester, which demonstrates its versatility as a building block in organic synthesis (Pimenova et al., 2003).

Catalysis and Synthesis Optimization

  • Derivatives of 4-(hetero)aryl-4-oxobut-2-enoic acid, related to this compound, have been synthesized using microwave assistance and ytterbium triflate catalyst, highlighting its use in catalysis and synthesis optimization (Tolstoluzhsky et al., 2008).

Inhibitory Studies and Biological Applications

  • Novel organotin(IV) esters of this acid have been studied for their inhibitory effects against bacterial, fungal, tumoral, and insecticidal strains, demonstrating its potential in medicinal and biological research (ur-Rehman et al., 2012).

Cancer Treatment Applications

  • Derivatives of 4-oxo-butenoic acid, related to this compound, have shown properties as anti-tumor agents against breast carcinoma, suggesting a potential role in cancer treatment (Miles et al., 1958).

Mechanism of Action

While the specific mechanism of action for this compound is not detailed in the search results, organotin (IV) esters of (E)-4-oxo-4-((3-(trifluoromethyl)phenyl)amino)but-2-enoic acid have shown potency against bacterial, fungal, tumoral, and insecticidal strains. This is attributed to the multiple interactive sites of the ligand that not only change the environment around tin but also can make interactions with DNA .

Properties

IUPAC Name

(E)-4-oxo-4-[3-(trifluoromethyl)anilino]but-2-enoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H8F3NO3/c12-11(13,14)7-2-1-3-8(6-7)15-9(16)4-5-10(17)18/h1-6H,(H,15,16)(H,17,18)/b5-4+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XHTHMZFBLNIKJC-SNAWJCMRSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)NC(=O)C=CC(=O)O)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=CC(=C1)NC(=O)/C=C/C(=O)O)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H8F3NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

259.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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